molecular formula C18H27N3O B5341417 N-cyclohexyl-2-(4-phenylpiperazin-1-yl)acetamide

N-cyclohexyl-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B5341417
M. Wt: 301.4 g/mol
InChI Key: XGARWVKLHVVCFM-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a phenylpiperazine moiety, and an acetamide linkage. Its diverse functional groups make it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-phenylpiperazin-1-yl)acetamide typically involves the alkylation of corresponding amines with alkylating reagents. One common method involves the reaction of cyclohexylamine with 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-phenylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or piperazines.

Scientific Research Applications

N-cyclohexyl-2-(4-phenylpiperazin-1-yl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its combination of a cyclohexyl group and a phenylpiperazine moiety, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclohexyl-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c22-18(19-16-7-3-1-4-8-16)15-20-11-13-21(14-12-20)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGARWVKLHVVCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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